
3-Bromo-5-formylbenzoic acid
Overview
Description
3-Bromo-5-formylbenzoic acid (CAS: 398119-27-2) is a substituted benzoic acid derivative with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol. It features a bromine atom at the 3-position, a formyl group (-CHO) at the 5-position, and a carboxylic acid (-COOH) group at the 1-position of the benzene ring . The compound is typically available as a faint brown powder with a purity of 96-98% and is used extensively as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-formylbenzoic acid typically involves the bromination of 5-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted by various nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Major Products:
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Reduction: 3-Bromo-5-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-formylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow it to undergo diverse chemical reactions, making it valuable for creating new compounds with desired properties.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, particularly as a P2Y14 receptor antagonist . The P2Y14 receptor is involved in inflammatory processes and has implications in diseases such as asthma and neurodegeneration. Research indicates that this compound exhibits an IC50 value of approximately 20 nM against human and mouse P2Y14 receptors, demonstrating significant potency in preclinical models .
Biological Studies
In biological research, this compound is employed to investigate enzyme-catalyzed reactions and to probe biological pathways. Its reactivity allows it to interact with various biological targets, providing insights into cellular mechanisms and potential therapeutic strategies.
Anti-inflammatory Activity
In a study using a mouse model of asthma induced by ovalbumin, administration of this compound significantly reduced eosinophil infiltration and airway hyperresponsiveness. These findings suggest its potential application in treating inflammatory diseases .
Chronic Pain Management
Another study evaluated the compound's effects in models of chronic neuropathic pain. Results indicated promising outcomes in alleviating pain symptoms, suggesting its applicability in pain management therapies.
The following table summarizes the biological activity of this compound compared to other known P2Y14 antagonists:
Mechanism of Action
The mechanism of action of 3-Bromo-5-formylbenzoic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties:
- SMILES : O=Cc1cc(Br)cc(C(=O)O)c1
- InChI Key : NQFXEXFUWOVHGW-UHFFFAOYSA-N
- Purity : ≥96% (commercial suppliers)
- Storage : Long-term storage under standard laboratory conditions .
Synthetic routes often employ flow chemistry techniques starting from isobenzofuran-1(3H)-ones, avoiding toxic solvents like dichloroethane . Its formyl group enables diverse reactivity, including nucleophilic additions and condensations, making it a versatile intermediate for constructing heterocycles and complex molecules .
Comparison with Similar Compounds
The following table compares 3-Bromo-5-formylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects, applications, and physicochemical properties:
Key Findings:
Substituent Effects on Reactivity: Formyl Group (CHO): Enhances electrophilicity, enabling condensations (e.g., with amines to form Schiff bases) and participation in cyclization reactions . Iodo Substituent (I): Facilitates cross-coupling reactions (e.g., Sonogashira, Heck) due to iodine's polarizability . Nitro Group (NO₂): Strong electron-withdrawing effect increases acidity and directs substitution reactions .
Applications: Pharmaceuticals: this compound is pivotal in synthesizing isoindolinones and thromboxane receptor antagonists . Agrochemicals: Chloro and trifluoromethoxy derivatives are used in pesticide development due to their stability and bioactivity .
Synthetic Advantages :
- Flow chemistry methods for this compound reduce reliance on toxic solvents, improving scalability .
- Iodo and bromo analogs often require light-sensitive handling, whereas formyl derivatives are more stable under standard conditions .
Physicochemical Properties :
Biological Activity
3-Bromo-5-formylbenzoic acid (CAS: 398119-27-2) is an organic compound with the molecular formula . It features a bromine atom and a formyl group attached to a benzoic acid structure, making it a significant subject of study in organic synthesis and medicinal chemistry. Its unique structural characteristics allow for diverse biological activities, particularly in enzyme inhibition and as a precursor for biologically active molecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the bromine atom may participate in halogen bonding, which can influence the compound's binding affinity and specificity towards various biological targets .
Enzyme Inhibition
Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. It has been noted for its potential to inhibit certain enzymes involved in critical biological pathways. For instance, studies have shown that derivatives of benzoic acids can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway .
Synthesis of Biologically Active Derivatives
The compound is also utilized as a precursor for synthesizing various biologically active derivatives. These derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer therapies. The structural modifications of this compound can lead to compounds with enhanced biological properties.
Study on Benzoic Acid Derivatives
A notable study evaluated the biological effects of benzoic acid derivatives, including this compound. The research demonstrated that these compounds could significantly activate proteasomal activities in human fibroblasts without inducing cytotoxicity. Specifically, compounds derived from this scaffold showed promising results in enhancing the activity of cathepsins B and L, which are crucial for protein degradation processes .
Comparative Analysis of Biological Activities
A comparative analysis was conducted to evaluate the biological activities of various halogenated benzoic acids, including this compound. The findings suggested that while some derivatives exhibited potent enzyme inhibition, others showed limited activity. This variability highlights the importance of structural positioning in determining the biological efficacy of these compounds .
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Enzyme Inhibition | Not specified | Potential precursor for drug development |
3-Chloro-4-methoxybenzoic acid | Cathepsin Activation | 467.3 ± 3.9% | Highest interaction among tested compounds |
Other Derivatives | Various Activities | Variable | Includes anti-inflammatory and anticancer properties |
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-formylbenzoic acid, and what are their limitations?
Basic Question | Synthesis Methodology
this compound can be synthesized via functionalization of benzoic acid derivatives. A promising approach involves flow chemistry to enhance reaction efficiency and reduce hazardous solvent use, as demonstrated for structurally similar x-bromo-y-formylbenzoic acids . Traditional methods may rely on halogenation or formylation of pre-functionalized aromatic rings, but limitations include the scarcity of isobenzofuran-1(3H)-one precursors and reliance on toxic solvents like 1,2-dichloroethane . Flow chemistry offers improved regiocontrol and scalability but requires specialized equipment.
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
Advanced Question | Data Contradiction Analysis
Discrepancies in spectroscopic data (e.g., unexpected splitting in H-NMR or mismatched molecular ion peaks in MS) may arise from impurities, tautomerism, or degradation. To resolve these:
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and assign signals unambiguously.
- Use high-resolution mass spectrometry (HRMS) to verify the molecular formula.
- Monitor stability under analytical conditions (e.g., light exposure, solvent choice) to rule out degradation, as the compound is light-sensitive .
- Cross-validate with X-ray crystallography if crystalline derivatives are accessible .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the bromo substituent in this compound?
Advanced Question | Reaction Optimization
The bromo group in this compound is amenable to palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). Key strategies include:
- Catalyst selection : Use Pd(PPh) or XPhos ligands for Suzuki couplings to enhance selectivity for aryl bromides over competing functional groups.
- Protection of the formyl group : Convert the formyl to an acetal or oxime to prevent side reactions during coupling .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with mild bases (KCO) improve yields in Sonogashira reactions, as seen in related bromo-benzoic acid derivatives .
Q. How does the formyl group influence nucleophilic addition or condensation reactions in this compound?
Basic Question | Functional Group Reactivity
The formyl group acts as an electrophilic site, enabling:
- Condensation reactions : Formation of Schiff bases with amines, useful for generating imine-linked frameworks (e.g., isoindolinones or phthalazinones) .
- Nucleophilic additions : Grignard or organozinc reagents can attack the carbonyl, though competing deprotonation of the carboxylic acid may require protection (e.g., methyl ester formation) .
- Redox sensitivity : The formyl group is prone to oxidation; use inert atmospheres or reducing agents (e.g., NaBH) to stabilize intermediates .
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
Basic Question | Stability and Storage
The compound is light-sensitive and prone to oxidation:
- Storage : Keep in amber vials at 2–8°C under inert gas (N or Ar) to prevent photodegradation and oxidation .
- Compatibility : Avoid proximity to strong oxidizers (e.g., peroxides) or bases, which may trigger decarboxylation or bromine displacement .
- Monitoring : Regular HPLC or TLC analysis (using UV-active derivatives) ensures integrity during long-term storage .
Q. How can computational modeling predict the electronic effects of bromo and formyl groups in this compound?
Advanced Question | Computational Analysis
Density Functional Theory (DFT) calculations can model:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromo-substituted aryl ring) for predicting electrophilic aromatic substitution sites .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity in cross-coupling or condensation reactions .
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) by simulating binding affinities, leveraging insights from trifluoromethyl-substituted analogs .
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
Advanced Question | Quality Control
- HPLC-DAD/ELSD : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities (e.g., residual solvents or dehalogenated byproducts) .
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalysis) at ppb levels .
- Karl Fischer titration : Monitor water content, as moisture can accelerate hydrolysis of the formyl group .
Q. How does steric hindrance from the bromo and formyl groups influence derivatization reactions?
Advanced Question | Steric Effects
The meta-substitution pattern creates steric congestion, impacting reactions such as:
Properties
IUPAC Name |
3-bromo-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXEXFUWOVHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398119-27-2 | |
Record name | 3-Bromo-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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